Phthalic Acid Anhydride-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phthalic Acid Anhydride-13C2 is a labeled compound of phthalic anhydride, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope. Phthalic anhydride itself is a white solid with the chemical formula C8H4O3 and is widely used in the production of plasticizers, resins, and dyes .

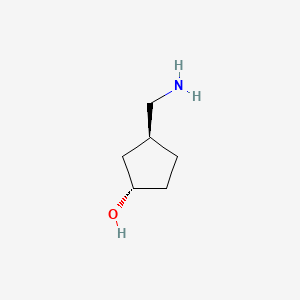

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalic Acid Anhydride-13C2 can be synthesized through the oxidation of naphthalene or ortho-xylene in the presence of a vanadium pentoxide catalyst. The process involves the gas-phase oxidation of these precursors using molecular oxygen . The reaction conditions typically include high temperatures around 350-400°C and the use of a fluidized bed reactor to ensure efficient contact between the reactants and the catalyst .

Industrial Production Methods: The industrial production of phthalic anhydride involves the catalytic oxidation of ortho-xylene or naphthalene. The process is carried out in a fixed-bed or fluidized-bed reactor with vanadium pentoxide as the catalyst. The reaction produces phthalic anhydride along with by-products such as carbon dioxide and water . The product is then purified through distillation and crystallization to obtain high-purity phthalic anhydride .

Análisis De Reacciones Químicas

Types of Reactions: Phthalic Acid Anhydride-13C2 undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form phthalic acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Substitution: Undergoes electrophilic substitution reactions due to the presence of the anhydride group.

Common Reagents and Conditions:

Hydrolysis: Water, typically under acidic or basic conditions.

Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.

Amidation: Amines, often under mild heating conditions.

Major Products:

Hydrolysis: Phthalic acid.

Esterification: Phthalate esters.

Amidation: Phthalimides.

Aplicaciones Científicas De Investigación

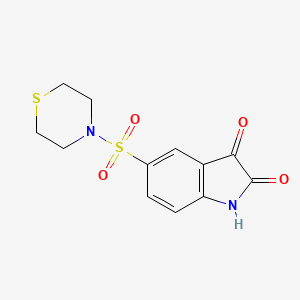

Phthalic Acid Anhydride-13C2 is extensively used in scientific research due to its labeled carbon atoms. Some of its applications include:

Tracer Studies: Used to trace chemical pathways and reactions in organic synthesis.

NMR Spectroscopy: Utilized in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.

Isotope Labeling: Employed in isotope labeling studies to investigate metabolic pathways in biological systems

Mecanismo De Acción

The primary mechanism of action of Phthalic Acid Anhydride-13C2 involves its ability to undergo hydrolysis to form phthalic acid. This hydrolysis reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can then participate in various biological and chemical processes, including acting as an antioxidant and anti-inflammatory agent . The compound’s reactivity is primarily due to the anhydride group, which makes it highly reactive towards nucleophiles .

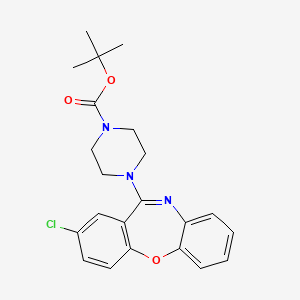

Comparación Con Compuestos Similares

Phthalic Acid Anhydride-13C2 can be compared with other anhydrides such as:

Maleic Anhydride: Similar in reactivity but differs in structure and applications.

Succinic Anhydride: Also undergoes hydrolysis and esterification but has different industrial uses.

Acetic Anhydride: More commonly used in acetylation reactions and has a simpler structure.

Uniqueness: this compound is unique due to the presence of carbon-13 isotopes, making it valuable for research applications that require tracing and studying specific chemical pathways .

By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

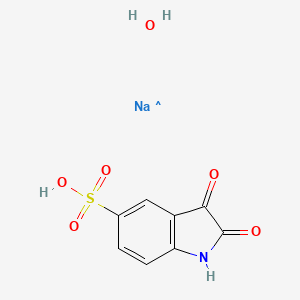

Propiedades

Número CAS |

1239918-30-9 |

|---|---|

Fórmula molecular |

C8H4O3 |

Peso molecular |

150.102 |

Nombre IUPAC |

2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1,8+1 |

Clave InChI |

LGRFSURHDFAFJT-BFGUONQLSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O |

Sinónimos |

1,2-Benzenedicarboxylic Anhydride-13C2; 1,3-Phthalandione-13C2; 2-Benzofuran-1,3-dione-13C2; Araldite HT 901-13C2; ESEN-13C2; HT 901-13C2; NSC 10431-13C2; Phthalandione-13C2; Phthalanhydride-13C2; Phthalic acid anhydride-13C2; Retarder AK-13C2; Retar |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.